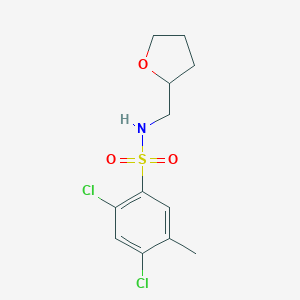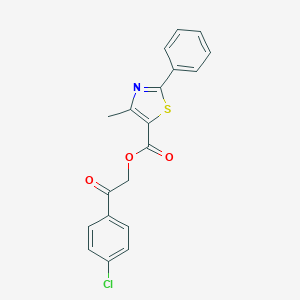
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve inhibition of key enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
In addition to its potential antimicrobial and anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its potential broad-spectrum antimicrobial activity, which could make it useful in a variety of experimental settings. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential as a lead compound for the development of new antimicrobial and antifungal drugs. Further studies are needed to optimize its structure and to determine its activity against a wider range of pathogens.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate involves several steps. First, 4-chlorobenzoyl chloride is reacted with 2-oxo-N-phenylbutanamide to form 2-(4-chlorophenyl)-2-oxoethyl-N-phenylbenzamide. This intermediate is then reacted with thioacetamide to form 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Finally, this acid is esterified with 2-(4-chlorophenyl)-2-oxoethyl chloride to form the desired compound.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. It has been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been investigated for its potential anticancer activity, with promising results in preclinical studies.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGARFDFKXNEFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


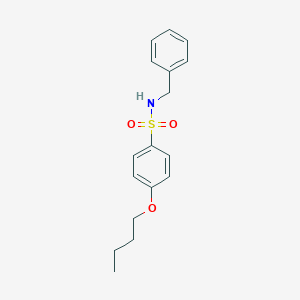
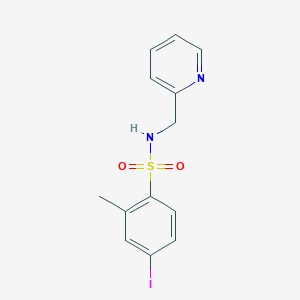
amine](/img/structure/B497399.png)

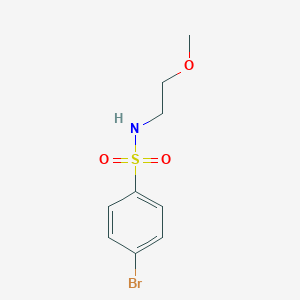

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)


![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
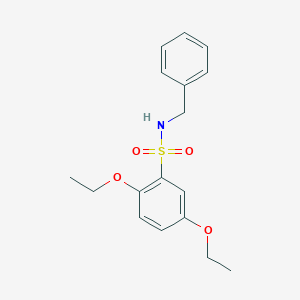
![1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497412.png)
